molecular formula C12H23N3O3 B1522458 tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate CAS No. 1258828-07-7

tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate

Cat. No.: B1522458
CAS No.: 1258828-07-7
M. Wt: 257.33 g/mol
InChI Key: JCKXVRWKUAWHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H23N3O3 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Chemical Synthesis

One area of application is in the synthesis of complex molecules, such as vandetanib, a therapeutic agent. A study by W. Mi outlines various synthetic routes for vandetanib, demonstrating the compound's utility in achieving higher yields and commercial viability in industrial-scale production. This involves steps like substitution, deprotection, and cyclization, highlighting the compound's role in facilitating efficient synthetic processes (Mi, 2015).

Biodegradation and Environmental Fate

Another significant application is in environmental science, specifically concerning the biodegradation and fate of related compounds such as ethyl tert-butyl ether (ETBE) in soil and groundwater. Research by S. Thornton et al. explores the aerobic biodegradation pathways of ETBE, a compound structurally similar to tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate, elucidating the microbial mechanisms capable of degrading such compounds. This study highlights the environmental relevance of understanding the degradation pathways of substances related to this compound, suggesting potential avenues for bioremediation strategies (Thornton et al., 2020).

Bioremediation and Natural Attenuation

Moreover, the compound's analogs, such as methyl tert-butyl ether (MTBE), have been the focus of bioremediation efforts due to their widespread use and persistence in the environment. Studies on the biodegradation and natural attenuation of MTBE underscore the importance of microbial processes in breaking down contaminants related to this compound. These investigations provide insights into the metabolic pathways and microbial enzymes involved in the degradation, offering perspectives on leveraging these processes for environmental cleanup initiatives (Fiorenza & Rifai, 2003).

Properties

IUPAC Name

tert-butyl 3-[(2Z)-2-amino-2-hydroxyiminoethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(16)15-6-4-5-9(8-15)7-10(13)14-17/h9,17H,4-8H2,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKXVRWKUAWHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate
Reactant of Route 2
tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.